molecular formula C17H14ClN5O2S2 B2775962 N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-77-6

N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2775962
CAS No.: 898462-77-6
M. Wt: 419.9
InChI Key: DVLZHTNTZAVCFE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZHTNTZAVCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 3-chlorophenyl acetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, focusing on its synthesis, biological activity, and implications in drug development.

Molecular Formula

  • C : 16
  • H : 15
  • Cl : 1
  • N : 3
  • O : 1
  • S : 1

Molecular Weight

Approximately 305.82 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of thiadiazole derivatives. The compound's structure suggests potential activity against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development.

Acetylcholinesterase Inhibition

Some derivatives of thiadiazole are known inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The potential of this compound as an acetylcholinesterase inhibitor warrants investigation for therapeutic applications in neurodegenerative disorders .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel thiadiazole derivatives demonstrated that certain modifications could enhance biological activity against cancer cells. The findings suggested that structural variations significantly affect potency and selectivity .

Case Study 2: Antimicrobial Screening

In another research effort, a series of thiadiazole derivatives were screened for antimicrobial activity. Results showed promising activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:

    N-(3-chlorophenyl)-2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(3-chlorophenyl)-2-((5-(3-ethylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with an ethyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and biological activities compared to its analogs.

Biological Activity

N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and phenylureido groups enhances its pharmacological properties. The molecular formula is C15H14ClN5SC_{15}H_{14}ClN_5S, and it has a molecular weight of approximately 335.82 g/mol.

In Vitro Studies

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound showed an IC50 value of 0.28μg/mL0.28\,\mu g/mL, indicating potent growth inhibition in breast cancer cells. This effect is attributed to the induction of cell cycle arrest at the G2/M phase .
  • HL-60 Cells : In acute promyelocytic leukemia HL-60 cells, the compound exhibited an IC50 of 9.6μM9.6\,\mu M, with down-regulation of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels .

Structure-Activity Relationship

The structure-activity relationship (SAR) analysis indicates that modifications on the thiadiazole ring and substituents on the phenyl rings significantly influence cytotoxicity. For example, compounds with more lipophilic substituents showed enhanced activity against cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Properties : Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety possess moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 32.6μg/mL32.6\,\mu g/mL for some derivatives .
  • Antifungal Activity : The compound has demonstrated antifungal properties against strains like Aspergillus niger and Candida albicans, showing zones of inhibition comparable to standard antifungal agents .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological efficacy of thiadiazole derivatives:

CompoundCell LineIC50 Value (µg/mL)Mechanism
Compound AMCF-70.28Cell cycle arrest
Compound BHL-609.6Down-regulation of MMP2/VEGFA
Compound CS. aureus62.5Antibacterial activity

These findings support the hypothesis that structural modifications can lead to enhanced biological activities.

Q & A

Basic: What are the key considerations in synthesizing N-(3-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (20–25°C for coupling steps), solvent selection (e.g., DMF or dichloromethane for solubility), and reaction time (monitored via TLC/HPLC). Excess reagents like chloroacetyl chloride may improve yields but require careful quenching .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate intermediates and final products .
  • Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (DMSO-d6, δ 7–8 ppm for aromatic protons) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

  • Assay Variability : Standardize in vitro assays (e.g., IC50_{50} measurements) using consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
  • Target Validation : Employ molecular docking (AutoDock Vina) to compare binding affinities with homologous targets (e.g., COX-2 vs. EGFR) and validate via surface plasmon resonance (SPR) .
  • Data Normalization : Account for lipophilicity (logP ~3.5, computed via ChemDraw) when interpreting membrane permeability differences in cellular assays .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : 1^1H NMR for thioacetamide (–NH–CO–S–) protons (δ 10–12 ppm) and aromatic regions; 13^13C NMR for carbonyl (C=O, ~170 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 487.2) .
  • Purity Analysis :
    • HPLC : Gradient elution (0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Advanced: What methodologies are employed to study the interaction between this compound and its biological targets?

Methodological Answer:

  • In Silico Modeling :
    • Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-target complexes (e.g., with PI3Kγ) over 100 ns trajectories .
  • Biophysical Assays :
    • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
    • Fluorescence Quenching : Monitor tryptophan residue changes in target proteins (e.g., BSA) to infer binding constants .

Basic: What structural features of this compound influence its reactivity and bioactivity?

Methodological Answer:

  • Key Functional Groups :
    • Thiadiazole Ring : Enhances electron-withdrawing properties, stabilizing interactions with catalytic serine residues in enzymes .
    • Chlorophenyl Moiety : Increases lipophilicity (clogP ~3.8) and π-π stacking with hydrophobic enzyme pockets .
  • Reactivity :
    • Thioacetamide Linker : Susceptible to nucleophilic attack (e.g., by cysteine residues), enabling covalent binding modes .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis :
    • Variation of Substituents : Introduce electron-withdrawing groups (e.g., –NO2_2) at the phenylureido position to modulate target affinity .
    • Scaffold Hybridization : Fuse with pyrimidine or triazole rings to enhance metabolic stability .
  • Biological Testing :
    • Panel Screening : Test against kinase/integrase enzyme panels to identify off-target effects .
    • ADMET Profiling : Assess microsomal stability (human liver microsomes) and CYP450 inhibition .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Storage :
    • Temperature : –20°C in amber vials to prevent photodegradation .
    • Solvent : DMSO stock solutions (10 mM) stored under argon to avoid oxidation .
  • Stability Monitoring :
    • Periodic HPLC Analysis : Check for hydrolysis products (e.g., free thiols) over 6-month storage .

Advanced: How can computational chemistry aid in optimizing this compound's pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction :
    • Software Tools : Use SwissADME to predict bioavailability (Topological Polar Surface Area <90 Ų) and blood-brain barrier penetration .
  • Metabolic Hotspots :
    • CYP3A4 Metabolism : Identify labile sites (e.g., thioether bonds) via MetaSite and design deuterated analogs to reduce clearance .

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